Lipophilicity: Alpha-Isopropoxy vs. Des-Isopropoxy Backbone
The α-isopropoxy group in the target compound contributes to a predicted ACD/LogP of 2.20 . By comparison, the des-isopropoxy analog 2-(3-fluoro-4-methoxyphenyl)ethanamine (estimated LogP ~1.1–1.4 based on fragment-based calculation for a primary phenethylamine lacking the ether oxygen) would be expected to show lower lipophilicity. The approximately 0.8–1.1 log unit increase indicates enhanced membrane permeability potential. However, no direct experimental LogP measurement or comparative biological permeability data are available for either compound, so this inference remains computational.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP 2.20 (predicted, ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | 2-(3-Fluoro-4-methoxyphenyl)ethanamine (des-isopropoxy analog): no experimental data; estimated LogP ~1.1–1.4 |
| Quantified Difference | Estimated ΔLogP ≈ +0.8 to +1.1 (computational inference only) |
| Conditions | ACD/Labs Percepta Platform prediction; no experimental shake-flask or chromatographic LogP data |
Why This Matters
Higher LogP may translate to improved passive membrane permeability, but without confirmatory PAMPA or Caco-2 data, this cannot be used to justify analog substitution for biological assays.
